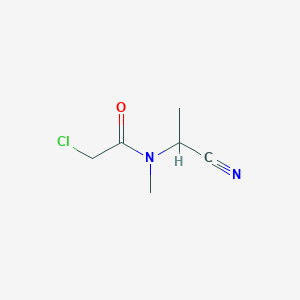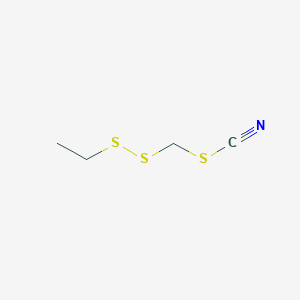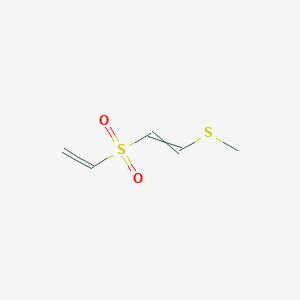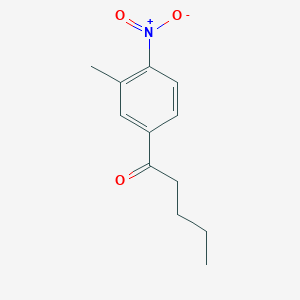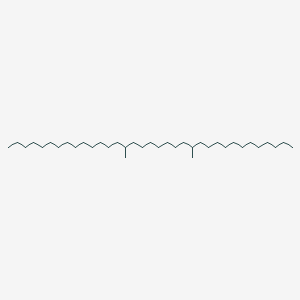
13,21-Dimethylpentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,21-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 It is a member of the alkane family, characterized by its saturated carbon chain with two methyl branches at the 13th and 21st positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,21-Dimethylpentatriacontane can be achieved through several methods. One common approach involves the use of optically pure ®-(+)-citronellic acid as a starting material. The synthesis process includes esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination with n-nonylidene . The reaction conditions typically involve the use of solvents such as hexane and reagents like methyl acetoacetate.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through similar methods as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
13,21-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet (UV) light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
13,21-Dimethylpentatriacontane has several scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain hydrocarbons.
Industry: Utilized in the development of lubricants and coatings due to its stability and low reactivity.
Wirkmechanismus
The mechanism of action of 13,21-Dimethylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. In biological systems, it functions as a component of the cuticular lipid layer, providing a barrier against desiccation and facilitating chemical communication among insects . Its hydrophobic nature allows it to interact with other lipid molecules, influencing membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13,23-Dimethylpentatriacontane: Another methyl-branched long-chain hydrocarbon with similar properties and applications.
15,21-Dimethylpentatriacontane: Shares structural similarities but differs in the position of methyl branches.
11,25-Dimethylpentatriacontane: Another variant with different methyl branch positions.
Uniqueness
13,21-Dimethylpentatriacontane is unique due to its specific methyl branch positions, which can influence its physical properties and interactions with other molecules. This uniqueness makes it valuable for studying structure-activity relationships in hydrocarbons and for specific applications in biological and industrial contexts.
Eigenschaften
CAS-Nummer |
61358-31-4 |
|---|---|
Molekularformel |
C37H76 |
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
13,21-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-18-20-22-25-29-33-37(4)35-31-27-23-26-30-34-36(3)32-28-24-21-19-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI-Schlüssel |
UQROALKDZAQWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


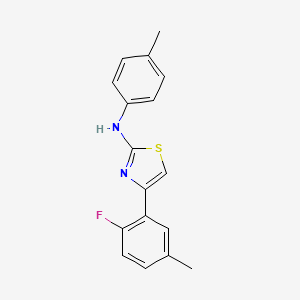
![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)

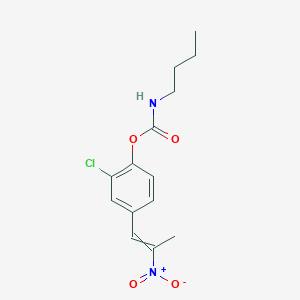
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
